2-Difluoromethoxy-6-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. The presence of the difluoromethoxy group in this compound adds unique properties that can influence its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide typically involves the introduction of the difluoromethoxy group into a benzene ring followed by sulfonamide formation. One common method involves the reaction of 2-(difluoromethoxy)-6-methylbenzene with sulfonamide precursors under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the sulfonamide group into other functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized benzene derivatives .
Wissenschaftliche Forschungsanwendungen
2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as an antibiotic or other medicinal uses.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to bind to enzymes or receptors, influencing biological pathways. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(difluoromethoxy)-1,1,1-trifluoroethane: Used as a refrigerant and aerosol propellant.
Difluoromethoxylated ketones: Used as building blocks in organic synthesis.
Uniqueness
2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide is unique due to the combination of the difluoromethoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination is less common compared to other fluorinated compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H9F2NO3S |
---|---|
Molekulargewicht |
237.23 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-6-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO3S/c1-5-3-2-4-6(14-8(9)10)7(5)15(11,12)13/h2-4,8H,1H3,(H2,11,12,13) |
InChI-Schlüssel |
JGNOTAFOZRSSFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OC(F)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.